
Methyl 4-phenanthrenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-phenanthrenecarboxylate is an organic compound with the molecular formula C₁₆H₁₂O₂ It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by a carboxylate ester functional group attached to the fourth position of the phenanthrene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-phenanthrenecarboxylate can be synthesized through several methods. One common approach involves the esterification of phenanthrene-4-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-phenanthrenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrene-4-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Phenanthrene-4-carboxylic acid.
Reduction: Phenanthrene-4-methanol.
Substitution: Various substituted phenanthrene derivatives depending on the reagent used.
Scientific Research Applications
Methyl 4-phenanthrenecarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of methyl 4-phenanthrenecarboxylate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release phenanthrene-4-carboxylic acid, which may interact with various enzymes and receptors in biological systems. The aromatic ring structure allows for π-π interactions with other aromatic compounds, influencing its binding affinity and activity.
Comparison with Similar Compounds
Methyl 9-phenanthrenecarboxylate: Similar in structure but with the carboxylate ester group at the ninth position.
Phenanthrene-4-carboxylic acid: The non-esterified form of methyl 4-phenanthrenecarboxylate.
Phenanthrene-4-methanol: The reduced form of the ester.
Uniqueness: this compound is unique due to its specific ester functional group and its position on the phenanthrene ring
Properties
CAS No. |
18266-47-2 |
|---|---|
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
methyl phenanthrene-4-carboxylate |
InChI |
InChI=1S/C16H12O2/c1-18-16(17)14-8-4-6-12-10-9-11-5-2-3-7-13(11)15(12)14/h2-10H,1H3 |
InChI Key |
YFZHEMZULMTHPM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-2,7,7-trimethyl-1,3,4,6,8,9-hexahydropyrido[3,4-b]indol-5-one](/img/structure/B14017048.png)
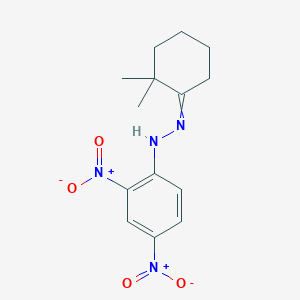
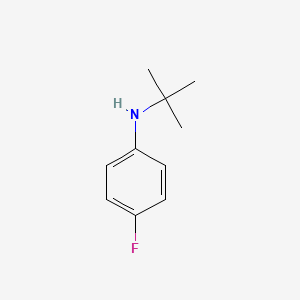
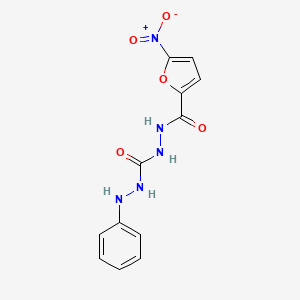

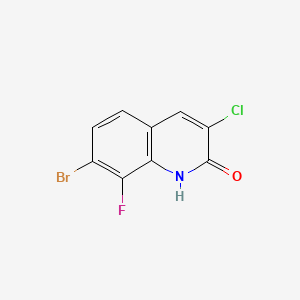
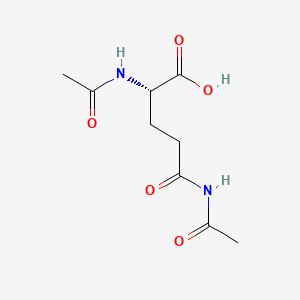

![2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione](/img/structure/B14017105.png)
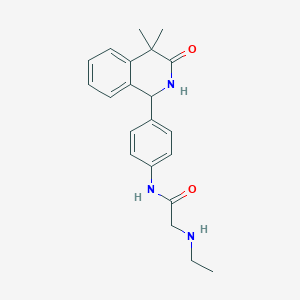

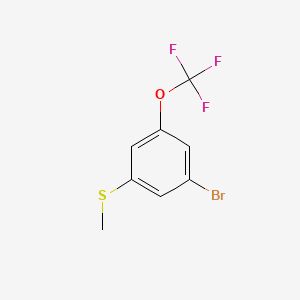

![7-Chlorothieno[2,3-C]pyridine-2-carbonitrile](/img/structure/B14017128.png)
